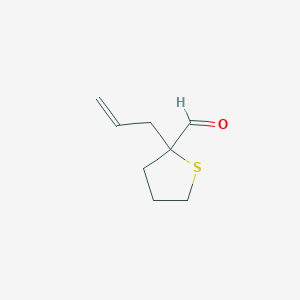

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde

Description

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a five-membered thiolane ring (tetrahydrothiophene) substituted with a propenyl (allyl) group and a formyl (aldehyde) group at the 2-position. Its molecular formula is C₈H₁₀OS, with a molecular weight of 154.23 g/mol.

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2-prop-2-enylthiolane-2-carbaldehyde |

InChI |

InChI=1S/C8H12OS/c1-2-4-8(7-9)5-3-6-10-8/h2,7H,1,3-6H2 |

InChI Key |

OVAGTVPNZFJOLU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCCS1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of thiolane derivatives with prop-2-en-1-yl halides under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key findings include:

-

Oxidation to 2-(Prop-2-en-1-yl)thiolane-2-carboxylic acid :

-

Reagents : Potassium permanganate (KMnO₄) in acidic or aqueous conditions.

-

Conditions : Room temperature or mild heating (40–60°C).

-

Yield : ~75–85% (optimized in continuous flow reactors).

-

Mechanistic Pathway :

This proceeds via the formation of a geminal diol intermediate, followed by further oxidation.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming derivatives such as imines and oximes:

Key Observations :

-

Schiff base formation occurs via condensation with primary amines, producing stable imines confirmed by FT-IR (C=N stretch at ~1631 cm⁻¹) .

-

Steric hindrance from the thiolane ring slightly reduces reaction rates compared to linear aldehydes .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, similar to thiophene-based systems:

-

Kumada–Tamao–Corriu Coupling :

Example Reaction :

Condensation Reactions

The aldehyde undergoes Claisen-Schmidt condensation with ketones:

-

Chalcone Synthesis :

Notable Example :

(E)-1-(4-Nitrophenyl)-3-(thiolane-2-yl)prop-2-en-1-one showed enhanced antibacterial activity (24 mm zone of inhibition) .

Structural Influence on Reactivity

-

Thiolane Ring Effects :

Comparative Reaction Data

| Reaction | Optimal Catalyst/Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 60°C | 3 hrs | 85% |

| Schiff Base | Glacial Acetic Acid | RT | 24 hrs | 81% |

| Kumada Coupling | Pd(PPh₃)₂Cl₂ | 80°C | 12 hrs | 73% |

| Chalcone Formation | NaOH | 60°C | 8 hrs | 89% |

Challenges and Limitations

Scientific Research Applications

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of novel materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways due to its reactive aldehyde group and thiolane ring. These interactions may involve covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function and activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Group Differences

Core Heterocycle: The target compound’s thiolane ring (sulfur-containing) contrasts with pyrazole (N-containing, ) and thiazole (N/S-containing, ). Sulfur’s polarizability enhances nucleophilic reactivity, while nitrogen-rich rings favor hydrogen bonding and bioactivity . Thiophene in ’s compound introduces aromaticity, altering electronic properties compared to non-aromatic thiolane.

Substituent Effects: Propenyl (allyl) vs. Aldehyde vs. Imine/Carbonitrile: The aldehyde group (–CHO) is highly reactive in nucleophilic additions (e.g., Schiff base formation), while imines (–NH–) and nitriles (–CN) participate in coordination chemistry or cycloadditions .

Molecular Weight and Polarity :

- Lower molecular weight compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile, 97.14 g/mol) exhibit higher volatility, whereas bulkier molecules like the pyrazole analog (216.26 g/mol) may have better pharmacokinetic profiles .

- The thiolane-aldehyde combination increases polarity (logP ~1.6 estimated) compared to carbonate esters (logP ~2.5 for ) .

Pharmacological and Industrial Relevance

- Antihypertensive Activity : highlights 3-(prop-2-en-1-yl)thiazol-2-imines as angiotensin II receptor antagonists, suggesting that the propenyl-thiolane-aldehyde scaffold could be explored for cardiovascular applications. The aldehyde’s electrophilicity may enable covalent binding to biological targets .

- Synthetic Utility : The allyl group in the target compound may facilitate [3+2] cycloadditions or polymer crosslinking, analogous to diallyl dicarbonate in .

Physicochemical and Computational Data

- Thermodynamic Stability : Molecular docking studies () suggest that propenyl-substituted heterocycles exhibit favorable binding affinities (scoring function ≤-8.5 kcal/mol), though the aldehyde’s role remains untested .

Biological Activity

2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including its reactive aldehyde group and thiolane ring, suggest various mechanisms of action that may lead to therapeutic applications.

The compound is characterized by the following structural formula:

This structure includes a thiolane ring, an aldehyde group, and a prop-2-en-1-yl substituent, which contribute to its reactivity and biological interactions.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized that the compound may interact with specific molecular targets through covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction could lead to alterations in protein function and cellular pathways, particularly those involved in apoptosis and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The compound's ability to induce apoptosis has been linked to the downregulation of key proteins involved in cell survival, such as Survivin and Bcl2 .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12 | Apoptosis induction via Survivin downregulation |

| HEP2 | 9.5 | Inhibition of AKT1 signaling pathway |

| HuTu80 | 13.36 | Cytotoxicity through oxidative stress induction |

Study on MCF7 and HEP2 Cells

A study evaluated the effects of this compound on MCF7 and HEP2 cells. Results indicated that treatment led to significant apoptosis as evidenced by increased levels of activated Caspases (Caspase 8 and Caspase 9), decreased expression of anti-apoptotic proteins (Bcl2), and increased levels of pro-apoptotic markers (BAX). The compound also significantly reduced the expression levels of inflammatory cytokines IL-1B and IL-6, suggesting a dual role in both anticancer and anti-inflammatory activities .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant capacity of this compound has been assessed using the DPPH radical scavenging assay. Results indicated that the compound exhibited moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Prop-2-en-1-yl)thiolane-2-carbaldehyde, and how can reaction conditions be systematically optimized?

- Methodology :

- Employ condensation reactions between thiolane derivatives and propenyl aldehydes under reflux conditions with acetic acid as a catalyst (similar to Scheme 2 in ).

- Optimize stoichiometry (e.g., 1.1:1 aldehyde-to-thiolane ratio) and reaction time (3–5 hours) using Design of Experiments (DoE) to evaluate yield variability .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to unambiguously characterize this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the aldehyde proton (δ ~9.5–10.5 ppm), thiolane ring protons (δ ~2.5–3.5 ppm), and propenyl group (δ ~5–6 ppm for vinyl protons). Use DEPT-135 to distinguish CH, CH2, and CH3 groups.

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from the aldehyde group).

- Cross-validate with computational NMR prediction tools (e.g., DFT) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of vapors (per GHS/CLP guidelines in ).

- Store the compound in a sealed container under inert atmosphere to prevent oxidation of the thiolane ring.

- Dispose of waste via neutralization (e.g., with sodium bicarbonate) and consult hazardous waste management protocols .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the propenyl group) be resolved during structure determination?

- Methodology :

- Refine the structure using SHELXL ( ) with restraints for bond lengths/angles and isotropic displacement parameters.

- Apply the Mercury CSD void analysis module ( ) to identify solvent-accessible regions and validate hydrogen-bonding networks.

- Compare with simulated powder XRD patterns from DFT-optimized geometries to resolve ambiguities .

Q. What computational strategies are effective for studying the reactivity of this compound in ring-opening or conjugate addition reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map potential energy surfaces for ring-opening pathways.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Validate computational models with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodology :

- Synthesize analogs (e.g., thiosemicarbazone derivatives via hydrazine condensation, as in ) and screen for antimicrobial activity using agar diffusion assays.

- Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., electron-withdrawing groups on the thiolane ring) with bioactivity.

- Employ molecular docking to predict binding modes with target enzymes (e.g., cytochrome P450) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in synthetic yields reported across different studies?

- Methodology :

- Conduct reproducibility studies under controlled conditions (fixed temperature, solvent purity, inert atmosphere).

- Use statistical tools (e.g., ANOVA) to identify variables (e.g., catalyst batch, humidity) contributing to yield variability.

- Cross-reference with literature protocols (e.g., and ) to identify critical steps (e.g., reflux duration, workup pH) .

Q. What experimental design principles ensure robust structure-property relationship studies for this compound?

- Methodology :

- Define clear objectives (e.g., correlating aldehyde substitution with thermal stability) using frameworks from .

- Use multivariate analysis to decouple effects of variables (e.g., steric hindrance vs. electronic effects).

- Validate findings with orthogonal techniques (e.g., DSC for thermal stability and XRD for crystallinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.